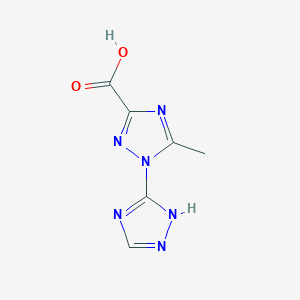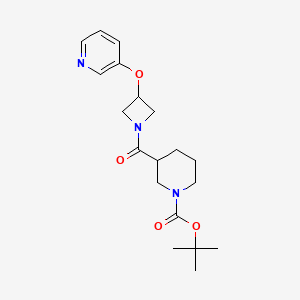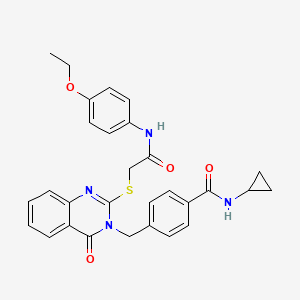
1-甲基-4-硝基-1,2,3-三唑
描述
1-Methyl-4-nitro-1,2,3-triazole is a derivative of triazole, a class of five-membered heterocyclic compounds containing two carbon and three nitrogen atoms . Triazoles are known for their versatile biological activities and are present as a central structural component in a variety of drug classes .
Synthesis Analysis
The synthesis of triazoles often involves the use of various catalysts and eco-compatible approaches . The selectivity of the alkylation process is a significant factor, as it allows for the preparation of a specific isomer with the required set of characteristics .Chemical Reactions Analysis
Triazoles can accommodate a broad range of substituents (electrophiles and nucleophiles) around their core structures . The composition of substitution products depends mainly on factors such as the acid-base properties of the medium, reaction temperature and time, and the kind of the alkylating agent .科学研究应用
Antitumor Properties
1-Methyl-4-nitro-1,2,3-triazole derivatives have shown promise as antitumor agents. Researchers have investigated their potential in inhibiting tumor growth and metastasis. These compounds interact with specific cellular targets, disrupting cancer cell proliferation and survival pathways .
Antimicrobial Activity
The triazole scaffold, including 1-Methyl-4-nitro-1,2,3-triazole, exhibits antimicrobial properties. Studies have explored their effectiveness against bacteria, fungi, and other pathogens. These compounds could serve as novel antimicrobial agents in the fight against infectious diseases .
Antiviral Applications
1-Methyl-4-nitro-1,2,3-triazole derivatives have been investigated for their antiviral potential. Researchers have explored their activity against viruses such as HIV, hepatitis, and influenza. These compounds may interfere with viral replication or entry mechanisms .
Neuroprotective Effects
In the field of neurology, 1-Methyl-4-nitro-1,2,3-triazole has been studied for its neuroprotective properties. These compounds may help prevent neuronal damage and improve outcomes in neurodegenerative diseases .
Antidiabetic Research
Researchers have examined the role of 1-Methyl-4-nitro-1,2,3-triazole derivatives in managing diabetes. These compounds may modulate glucose metabolism or enhance insulin sensitivity .
Antimalarial Potential
Triazole-based compounds, including 1-Methyl-4-nitro-1,2,3-triazole, have been evaluated for their antimalarial activity. They could offer alternative treatment options for malaria .
Leishmaniasis Treatment
Leishmaniasis, a parasitic disease, has limited treatment options. Some studies have explored the efficacy of triazole derivatives, including 1-Methyl-4-nitro-1,2,3-triazole, against Leishmania parasites .
Agrochemical Applications
While not directly related to human health, 1-Methyl-4-nitro-1,2,3-triazole derivatives have been investigated for their potential in agrochemistry. They may play a role in crop protection or pest control .
作用机制
The mechanism of action of triazoles is often related to their ability to bind to various enzymes and receptors in biological systems due to their structural characteristics . The anticancer activity of these molecules is due to the N1 and N2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of the enzyme .
安全和危害
未来方向
属性
IUPAC Name |
1-methyl-4-nitrotriazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O2/c1-6-2-3(4-5-6)7(8)9/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSICHXGTFGQSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-nitro-1,2,3-triazole | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Methyl-2-(4-methylthiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2554910.png)
![8-(4-hydroxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2554911.png)
![6-[(2E)-3,3-Dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoic acid;iodide](/img/structure/B2554912.png)

![4-[benzyl(ethyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2554914.png)

![(1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2554921.png)

![N-(benzo[d]thiazol-5-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2554924.png)



![2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B2554931.png)